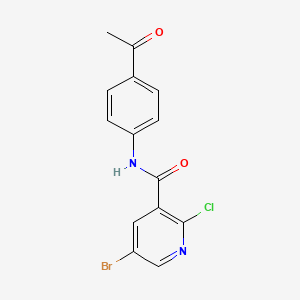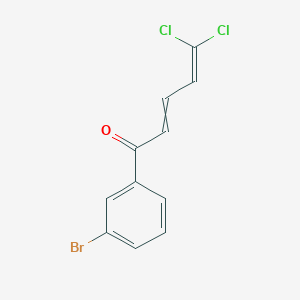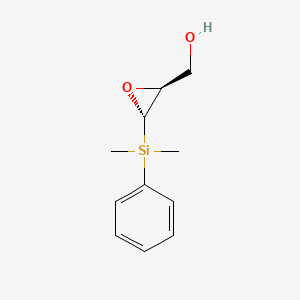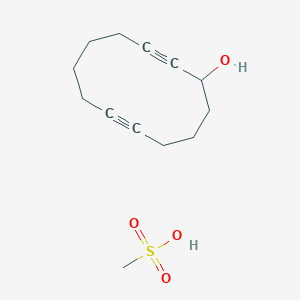
Methyl 6-(benzenesulfonyl)-6-bromohexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-(benzenesulfonyl)-6-bromohexanoate is an organic compound that features a benzenesulfonyl group attached to a bromohexanoate ester This compound is of interest due to its unique chemical structure, which combines the reactivity of both the benzenesulfonyl and bromohexanoate moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(benzenesulfonyl)-6-bromohexanoate typically involves the reaction of 6-bromohexanoic acid with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonyl ester, which is then methylated using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-(benzenesulfonyl)-6-bromohexanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The benzenesulfonyl group can be oxidized to form sulfonic acids or sulfonates.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of 6-(benzenesulfonyl)-6-azidohexanoate or 6-(benzenesulfonyl)-6-thiohexanoate.
Oxidation: Formation of benzenesulfonic acid derivatives.
Reduction: Formation of 6-(benzenesulfonyl)hexanol.
Aplicaciones Científicas De Investigación
Methyl 6-(benzenesulfonyl)-6-bromohexanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and surfactants.
Mecanismo De Acción
The mechanism of action of Methyl 6-(benzenesulfonyl)-6-bromohexanoate involves its reactivity towards nucleophiles and electrophiles. The benzenesulfonyl group can participate in electrophilic aromatic substitution reactions, while the bromohexanoate ester can undergo nucleophilic substitution. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile reagent in chemical synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 6-(benzenesulfonyl)-6-chlorohexanoate: Similar structure but with a chlorine atom instead of bromine.
Methyl 6-(benzenesulfonyl)-6-iodohexanoate: Similar structure but with an iodine atom instead of bromine.
Methyl 6-(benzenesulfonyl)-6-fluorohexanoate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
Methyl 6-(benzenesulfonyl)-6-bromohexanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom is more reactive in nucleophilic substitution reactions, making this compound particularly useful in synthetic applications where such reactivity is desired.
Propiedades
Número CAS |
189010-02-4 |
|---|---|
Fórmula molecular |
C13H17BrO4S |
Peso molecular |
349.24 g/mol |
Nombre IUPAC |
methyl 6-(benzenesulfonyl)-6-bromohexanoate |
InChI |
InChI=1S/C13H17BrO4S/c1-18-13(15)10-6-5-9-12(14)19(16,17)11-7-3-2-4-8-11/h2-4,7-8,12H,5-6,9-10H2,1H3 |
Clave InChI |
QCFNLMGCKYAGPA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCCC(S(=O)(=O)C1=CC=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Cyclopropyl[4-(2,3-dihydro-1H-inden-1-yl)piperazin-1-yl]methanone](/img/structure/B12560641.png)
![Benzene, [[2-phenyl-2-(2-propenyloxy)ethyl]seleno]-](/img/structure/B12560644.png)

![4-hydroxy-2-methyl-5-phenylthieno[2,3-b]pyridin-6(7H)-one](/img/structure/B12560648.png)
methyl}benzoic acid](/img/structure/B12560650.png)

![1,3-Oxaselenolan-5-one, 2-[(benzoyloxy)methyl]-](/img/structure/B12560652.png)

